3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-7-2-4-8(5-3-7)17-10(18)6-9(11(17)19)20-13-16-15-12(14)21-13/h2-5,9H,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAOBLGBZIKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then coupled with a pyrrolidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the sulfanyl linkage.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In one study, derivatives similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiadiazole structure can enhance antimicrobial potency .
Anti-convulsant Properties
Another area of interest is the anti-convulsant activity associated with thiadiazole derivatives. Compounds containing the thiadiazole moiety have been synthesized and tested for their ability to inhibit human Carbonic Anhydrase-II enzyme, which is linked to convulsive disorders. The pharmacophore model indicates that these compounds can interact effectively with receptor sites to exert their effects .
Cancer Research
Thiadiazole derivatives have been investigated for their anticancer properties. Studies have shown that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. The presence of the pyrrolidine ring in this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Material Science
Synthesis of Nanomaterials
The compound has potential applications in the synthesis of nanomaterials. Research has indicated that thiadiazole-based compounds can serve as precursors for the development of core-shell nanocoatings with unique properties. These materials have applications in electronics and catalysis due to their enhanced surface area and reactivity .
Agricultural Chemistry
Pesticidal Activity
The structural features of this compound suggest potential applications in agricultural chemistry as a pesticide or herbicide. Thiadiazole derivatives are known for their bioactivity against various pests and pathogens affecting crops. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation into its effectiveness as a biopesticide .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s biological activity by facilitating interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on the Aromatic Ring (Position 1)
- 4-Methylphenyl (Target compound) : Enhances lipophilicity compared to unsubstituted phenyl, favoring passive diffusion across biological membranes.
- 4-Chlorophenyl : The electron-withdrawing chlorine atom may increase stability but reduce solubility. This substitution is common in agrochemicals (e.g., fipronil derivatives in ).
- 4-Methoxyphenyl : The methoxy group improves solubility via polar interactions but may reduce metabolic stability due to demethylation pathways.
Heterocyclic Variations (Position 3)
- 5-Amino-1,3,4-thiadiazol-2-yl sulfanyl (Target compound): The amino group provides hydrogen-bonding capability, critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors). Thiadiazole’s sulfur atoms contribute to π-π stacking and redox activity .
- Cyclopropylmethyl amino : The cyclopropane ring introduces conformational rigidity, which may enhance selectivity for specific biological targets.
Biological Activity
The compound 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a member of the thiadiazole class, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties.
Chemical Structure
The molecular structure of the compound features a pyrrolidine core substituted with a thiadiazole moiety. The presence of the amino group and sulfur atoms contributes to its reactivity and biological potential.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against various bacterial strains.
Case Studies:
- Antibacterial Activity : A study highlighted that derivatives containing the 1,3,4-thiadiazole ring showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity : Compounds similar to this compound have also shown antifungal activity against strains such as Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .
Antidiabetic Activity
Recent research has focused on the potential of thiadiazole derivatives as α-glucosidase inhibitors. The ability to inhibit this enzyme can lead to reduced glucose absorption in the intestines, thus aiding in diabetes management.
Research Findings:
A novel class of 1,3,4-thiadiazole derivatives was synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that some compounds exhibited IC50 values significantly lower than that of acarbose, a standard antidiabetic medication . This suggests that the compound might be a candidate for further development in diabetes treatment.
Anticancer Activity
Thiadiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines.
Findings:
Research indicates that compounds with thiadiazole moieties can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines.
Summary of Biological Activities
Q & A
Synthesis and Characterization
Basic Question : What are the common synthetic routes for preparing 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione? Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A typical route involves:
Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture (2–4 hours, 80–100°C) .
Sulfanyl linkage : Introducing the thiadiazole moiety to the pyrrolidine-2,5-dione core via nucleophilic substitution or thiol-ene coupling.
Aromatic substitution : Attaching the 4-methylphenyl group using Ullmann coupling or Buchwald-Hartwig amination.
Key characterization tools :
- NMR (¹H/¹³C) to confirm regioselectivity of sulfanyl attachment.
- X-ray crystallography for absolute stereochemistry (critical due to potential tautomerism in thiadiazole rings) .
Advanced Question : How can reaction conditions be optimized to minimize byproducts during thiadiazole-pyrrolidine conjugation? Methodological Answer : Use a design of experiments (DoE) approach to evaluate variables:
Structural and Electronic Properties
Basic Question : What computational methods are suitable for predicting the electronic properties of this compound? Methodological Answer :
- DFT calculations (B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps and charge distribution .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the thiadiazole sulfur and pyrrolidine carbonyl groups as electrophilic hotspots .
Advanced Question : How does the sulfanyl-thiadiazole substituent influence the compound’s reactivity in nucleophilic environments? Methodological Answer :
- Electrostatic potential (ESP) maps reveal electron-deficient regions at the thiadiazole N3 position, making it susceptible to nucleophilic attack.
- Kinetic studies : Monitor hydrolysis rates under varying pH (1–13) using HPLC. The compound shows stability at pH 4–8 but degrades rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 12) .
Biological Activity
Basic Question : What in vitro assays are recommended for preliminary evaluation of antimicrobial activity? Methodological Answer :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiadiazole moiety exhibits broad-spectrum activity at 8–32 µg/mL .
- Biofilm inhibition : Use crystal violet staining to quantify biofilm reduction in C. albicans (IC₅₀ ~ 16 µg/mL) .
Advanced Question : How can contradictory cytotoxicity data between cancer cell lines (e.g., HeLa vs. MCF-7) be resolved? Methodological Answer :
Transcriptomics : Compare gene expression profiles (RNA-seq) to identify differential regulation of apoptosis pathways (e.g., Bax/Bcl-2 ratio).
Metabolic profiling : Use Seahorse XF Analyzer to assess mitochondrial respiration vs. glycolysis dependency. HeLa cells (glycolysis-dependent) show 3-fold higher sensitivity .
Analytical Challenges
Advanced Question : What strategies mitigate co-elution issues in HPLC analysis of degradation products? Methodological Answer :
- Mobile phase optimization : Test acetonitrile/ammonium acetate (pH 6.5) gradients .
- Tandem MS/MS : Fragment ions at m/z 245 (thiadiazole) and m/z 178 (pyrrolidine-dione) confirm identity .
Computational-Experimental Integration
Advanced Question : How can quantum chemical calculations guide the design of derivatives with improved stability? Methodological Answer :
- Reaction path search : Use the Artificial Force Induced Reaction (AFIR) method to simulate degradation pathways. Identify vulnerable bonds (e.g., C-S in thiadiazole) for structural modification .
- Free energy profiles : Compare activation energies for hydrolysis of proposed derivatives. Fluorination at the thiadiazole C5 position increases stability by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
